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Compound Name: Galanin (1-30), human

Cat. No.: B8083213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the amino acid sequence conservation of

the neuropeptide Galanin, focusing on the biologically active N-terminal 1-30 region. It details

the methodologies used for its characterization and illustrates its primary signaling pathways,

offering a crucial resource for research and therapeutic development.

Introduction to Galanin
Galanin is a widely expressed neuropeptide involved in a vast array of physiological and

pathophysiological processes, including pain modulation, neuroprotection, feeding behavior,

and memory.[1][2] Discovered in 1983 from porcine intestinal extracts, it consists of 29 amino

acids in most species, but 30 in humans.[3][4] Galanin exerts its effects by binding to three

distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[3][5] The

biological activity of Galanin is primarily attributed to its highly conserved N-terminal fragment,

making the study of its sequence homology across species critical for understanding its

function and for the development of receptor-specific ligands.[6][7]

Galanin (1-30) Sequence Conservation
The amino acid sequence of Galanin is remarkably conserved among mammals, particularly

within the N-terminal (1-16) region, which is essential for high-affinity receptor binding.[1][6][7]

Human galanin shares approximately 70% amino acid sequence identity with species like the

rat, mouse, pig, and cow.[8][9] This high degree of conservation underscores a shared

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8083213?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Galanin
https://pmc.ncbi.nlm.nih.gov/articles/PMC7990979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9173784/
https://www.biorxiv.org/content/10.1101/2022.01.17.476689.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9173784/
https://pubmed.ncbi.nlm.nih.gov/25428932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1891676/
https://en.wikipedia.org/wiki/Galanin
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1891676/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9764007/
https://www.researchgate.net/figure/A-Multiple-sequence-alignment-results-show-that-human-galanin-shares-approximately-70_fig1_366545173
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8083213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


structural and functional relationship across species.[8] The C-terminal portion of the peptide

exhibits greater variability, which may contribute to subtle differences in function or regulation.

[1][10]

Table 1: Amino Acid Sequence Alignment of Galanin (1-
30) Across Species

Species
Amino Acid Sequence (1-
30)

Length

Human

G-W-T-L-N-S-A-G-Y-L-L-G-P-

H-A-V-G-N-H-R-S-F-S-D-K-N-

G-L-T-S

30

Porcine

G-W-T-L-N-S-A-G-Y-L-L-G-P-

H-A-I-D-N-H-R-S-F-H-D-K-Y-

G-L-A

29

Rat

G-W-T-L-N-S-A-G-Y-L-L-G-P-

H-A-I-D-N-H-R-S-F-S-D-K-H-

G-L-T

29

Mouse

G-W-T-L-N-S-A-G-Y-L-L-G-P-

H-A-I-D-N-H-R-S-F-S-D-K-H-

G-L-A

29

Bovine

G-W-T-L-N-S-A-G-Y-L-L-G-P-

H-A-I-D-N-H-R-S-F-S-D-K-H-

G-L-A

29

Note: The highly conserved N-terminal (1-15) G-W-T-L-N-S-A-G-Y-L-L-G-P-H-A is identical

across these species, with the first divergence appearing at position 16 (V/I).

Experimental Protocols for Peptide Sequencing
The determination of a peptide's amino acid sequence is fundamental to its characterization.

The primary methods employed for this purpose have evolved from chemical degradation

techniques to advanced mass spectrometry.
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Edman Degradation
The Edman degradation method is a classic technique for sequencing peptides from the N-

terminus.[11][12] It involves a stepwise process of labeling and cleaving the N-terminal amino

acid, which is then identified.

Methodology:

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline

conditions. PITC attaches to the free amino group of the N-terminal amino acid, forming a

phenylthiocarbamoyl (PTC) peptide.

Cleavage: The PTC-peptide is treated with a strong acid, typically anhydrous trifluoroacetic

acid. This cleaves the bond between the first and second amino acid, releasing the N-

terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide

chain intact.[11]

Conversion & Identification: The unstable ATZ derivative is extracted and treated with

aqueous acid to convert it into a more stable phenylthiohydantoin (PTH) derivative. This

PTH-amino acid is then identified using chromatography (e.g., HPLC) by comparing its

retention time to known standards.

Iteration: The remaining, shortened peptide is subjected to another cycle of the Edman

degradation to identify the next amino acid in the sequence. This process is repeated until

the entire peptide is sequenced.[11]

Tandem Mass Spectrometry (MS/MS)
Modern peptide sequencing predominantly uses tandem mass spectrometry (MS/MS), a highly

sensitive and rapid method.[12][13]

Methodology:

Proteolytic Digestion: The protein or long peptide is first cleaved into smaller peptide

fragments using a specific protease, such as trypsin.

Ionization: The resulting peptide mixture is introduced into the mass spectrometer and

ionized, typically using electrospray ionization (ESI) or matrix-assisted laser
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desorption/ionization (MALDI).

First Mass Selection (MS1): The first mass analyzer selects peptide ions of a specific mass-

to-charge (m/z) ratio.

Fragmentation: The selected peptide ions are passed into a collision cell, where they are

fragmented by collision-induced dissociation (CID) or other methods. Fragmentation typically

occurs at the peptide bonds.[13]

Second Mass Analysis (MS2): The resulting fragment ions are analyzed by a second mass

analyzer, which generates a fragment ion spectrum.

Sequence Determination: The amino acid sequence is deduced by analyzing the mass

differences between the peaks in the fragment ion spectrum. This can be done manually or,

more commonly, by using software to compare the experimental spectrum against theoretical

fragmentation patterns from protein sequence databases.[12][13]

Galanin Receptor Signaling Pathways
Galanin's diverse biological effects are mediated through three receptor subtypes with distinct

downstream signaling cascades.[3][6] GALR1 and GALR3 couple primarily to inhibitory G-

proteins (Gαi/o), while GALR2 couples to stimulatory G-proteins (Gαq/11).[3][14]

GALR1 and GALR3 Signaling
Activation of GALR1 and GALR3 leads to the inhibition of adenylyl cyclase activity.[2][3] This

results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the

activity of Protein Kinase A (PKA).[5] This pathway is generally associated with inhibitory

neuromodulation, such as the hyperpolarization of neurons and inhibition of neurotransmitter

release.[2]

Galanin GALR1 / GALR3 Gαi/o
 Activates

Adenylyl Cyclase (AC)

 Inhibits

cAMP
 Converts

ATP

Protein Kinase A (PKA)
 Activates Inhibitory Cellular

Response
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GALR1/GALR3 inhibitory signaling pathway.

GALR2 Signaling
In contrast to GALR1/3, GALR2 activation stimulates the Gαq/11 pathway.[3][6] This activates

Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into

diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 triggers the release of Ca2+ from

intracellular stores, and DAG activates Protein Kinase C (PKC).[6][14] This pathway is often

linked to excitatory cellular responses and can also lead to the activation of the mitogen-

activated protein kinase (MAPK) cascade.[2][6]
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GALR2 excitatory signaling pathway.
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Generalized Experimental Workflow
The characterization of Galanin and its analogs relies on a structured experimental workflow,

from sample preparation to sequence analysis and functional validation.
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Workflow for Galanin sequence and function analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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